2-(4-methylphenyl)-N-(2-oxothiolan-3-yl)acetamide
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Overview
Description
2-(4-methylphenyl)-N-(2-oxothiolan-3-yl)acetamide is an organic compound that belongs to the class of amides It features a 4-methylphenyl group and a tetrahydrothienyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(2-oxothiolan-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylphenylamine and 2-oxotetrahydro-3-thiophene carboxylic acid.
Amide Formation: The carboxylic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The activated carboxylic acid then reacts with 4-methylphenylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thienyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(2-oxothiolan-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-N-(2-oxotetrahydro-3-furyl)acetamide: Similar structure but with a furan ring instead of a thienyl ring.
2-(4-methylphenyl)-N-(2-oxotetrahydro-3-pyridyl)acetamide: Similar structure but with a pyridine ring instead of a thienyl ring.
Uniqueness
2-(4-methylphenyl)-N-(2-oxothiolan-3-yl)acetamide is unique due to the presence of the thienyl ring, which can impart distinct electronic and steric properties compared to its analogs
Properties
Molecular Formula |
C13H15NO2S |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-(2-oxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C13H15NO2S/c1-9-2-4-10(5-3-9)8-12(15)14-11-6-7-17-13(11)16/h2-5,11H,6-8H2,1H3,(H,14,15) |
InChI Key |
DEPUUJOMVMGWCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC(=O)NC2CCSC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2CCSC2=O |
Origin of Product |
United States |
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